molecular formula C18H28N2O4 B13153844 Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate CAS No. 1354953-41-5

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate

Cat. No.: B13153844
CAS No.: 1354953-41-5
M. Wt: 336.4 g/mol
InChI Key: JIBZJEAOIXHVHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2,5-dimethoxyphenylamine under specific conditions . The reaction is carried out in the presence of a suitable base and solvent, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of tert-butyl, amino, and dimethoxyphenyl groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1354953-41-5

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(2,5-dimethoxyphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H28N2O4/c1-18(2,3)24-17(21)20-9-8-13(15(19)11-20)14-10-12(22-4)6-7-16(14)23-5/h6-7,10,13,15H,8-9,11,19H2,1-5H3

InChI Key

JIBZJEAOIXHVHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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